4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Descripción
Propiedades
IUPAC Name |
4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-3-15-9-11-16(12-10-15)25-22(28)18-13-24-21-19(20(18)23)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIOZVNCRJMLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functional group modifications. The method may vary, but it often includes the use of chloroformylation and subsequent reactions to introduce the ethyl and methyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
These results indicate that the compound possesses comparable efficacy to established anticancer agents like doxorubicin .
Antibacterial Activity
Compounds in this class have also been evaluated for antibacterial properties. Studies suggest that pyrazolo derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo compounds has been explored through in vivo models of inflammation. Notably, some derivatives have shown significant reduction in carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents.
Antiviral Activity
Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may also inhibit viral replication. For instance, certain compounds have demonstrated activity against Hepatitis C virus (HCV) with IC50 values in the micromolar range .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives showed that modifications at specific positions on the aromatic rings significantly enhanced anticancer activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Antimicrobial Screening : In a systematic evaluation of various derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against multidrug-resistant strains of bacteria .
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
The compound is compared to derivatives with modifications at the carboxamide-linked aryl group, pyrazole/pyridine substituents, or core heterocyclic systems. Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparisons
Crystallographic and Intermolecular Behavior
- Derivatives like (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone () exhibit intramolecular hydrogen bonds (O–H···O, C–H···N) and π–π stacking, which stabilize crystal packing. The ethyl group in the target compound may disrupt such interactions, leading to distinct packing motifs .
- Planarity of the pyrazolo[3,4-b]pyridine core is conserved across analogs, but substituent bulk (e.g., ethyl vs. methyl) influences dihedral angles with attached aryl rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
